REACTION_CXSMILES
|
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[C:8](=[O:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[NH2:9]>C(Cl)Cl.CC#N.CC#N.Cl[Pd]Cl>[O:7]=[C:1]1[CH2:6][CH2:5][CH2:4][CH:3]([NH:9][C:8](=[O:18])[O:10][CH2:11][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:2]1 |f:3.4.5|
|
Name
|
|
Quantity
|
1.442 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
1.497 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
bis(acetonitrile)dichloro-palladium(II)
|
Quantity
|
0.231 g
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (20-65% ethyl acetate/hexanes)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CCC1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |